molecular formula C32H29F5N3O5.Na B008386 Elagolix sodium CAS No. 832720-36-2

Elagolix sodium

Cat. No. B008386
M. Wt: 653.6 g/mol
InChI Key: FLFGNMFWNBOBGE-FNNZEKJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elagolix sodium is the first marketed orally active non-peptide gonadotropin-releasing hormone receptor antagonist (GnRHR-ant) for the management of hormone-dependent diseases, such as endometriosis and uterine fibroids . It is used to manage moderate to severe pain caused by endometriosis .


Synthesis Analysis

Elagolix sodium salt was synthesized through a detailed NMR investigation, which allowed the complete assignment of the 1H, 13C, and 15N NMR signals . The synthetic intermediates of Elagolix sodium were also thoroughly analyzed .


Molecular Structure Analysis

Elagolix sodium has a complex molecular structure. A thorough NMR analysis of this drug, together with its synthetic intermediates, allowed the complete assignment of the 1H, 13C, and 15N NMR signals .


Chemical Reactions Analysis

Elagolix sodium was exposed to forced degradation (acid, base, neutral, oxidative, thermal, and photolytic) as per International Council for Harmonisation guidelines . The structure characterization of Elagolix sodium and its degradants was described in the study .


Physical And Chemical Properties Analysis

Elagolix sodium is a non-peptide, orally bioavailable small molecule, amorphous solid that is freely soluble in water . Its molecular weight is 653.6 g/mol .

Scientific Research Applications

  • Modulation of Hormonal Concentrations : Elagolix administration modulates gonadotropin and ovarian hormone concentrations, showing partial suppression at lower doses and nearly full suppression at higher doses (Ng, Chwalisz, Carter, & Klein, 2017).

  • Treatment of Reproductive Disorders : It's under development for treating reproductive hormone-dependent disorders in women, including endometriosis pain management (Lamb, 2018).

  • Suppression of Reproductive Endocrine Axis : Elagolix, a nonpeptide GnRH antagonist, effectively suppresses the reproductive endocrine axis in premenopausal women (Struthers et al., 2009).

  • Efficacy in Endometriosis Treatment : The drug is being developed for endometriosis-associated symptoms, showing efficacy in reducing pain associated with the condition (Perricos & Wenzl, 2017).

  • Management of Endometriosis-Associated Pain and Heavy Menstrual Bleeding : Elagolix is indicated for managing endometriosis-associated pain and heavy menstrual bleeding associated with uterine fibroids (Polepally et al., 2020).

  • Improvement in Endometriosis-Related Pain : Clinical trials have demonstrated its safety and efficacy in improving endometriosis-related pain (Ezzati & Carr, 2015).

  • Reduction in Fatigue Levels : Elagolix significantly reduces fatigue levels in women with moderate to severe endometriosis-related pain (Surrey et al., 2019).

  • Effect on Bone Mineral Density : Predicted change in lumbar spine bone mineral density is minimal with long-term use (Stodtmann et al., 2021).

  • Drug-Drug Interaction Potential : Elagolix is a moderate inducer of CYP3A4 and a P-gp inhibitor, indicating potential drug-drug interactions (Chiney et al., 2019).

  • Clinical Pharmacology in Endometriosis Management : Elagolix is effective in managing moderate to severe pain associated with endometriosis at approved dosages (Shebley et al., 2019).

  • Long-Term Impact on Bone Health : Elagolix has a minimal impact on long-term risk of fracture and reaching risk-based treatment thresholds in premenopausal women with endometriosis (Kilpatrick et al., 2020).

  • Stability and Degradation Products : Elagolix sodium is stable under various conditions, with specific degradation products identified under oxidative stress (Kotha et al., 2022).

  • Ovulation Suppression : It suppresses ovulation in a dose-dependent manner, particularly at 300 mg twice daily (Archer et al., 2020).

  • Effect on Bone Mineral Density : Predicted decrease in bone mineral density with 24 months of dosing at 150 mg once daily (Suleiman et al., 2020).

  • Safety Profile : Elagolix has demonstrated a generally acceptable safety profile for up to 24 weeks of treatment (Ács et al., 2015).

  • Drug Interaction with Hormonal Therapy : No dose adjustments are required when co-administered with oral or transdermal low-dose hormonal therapy (Nader et al., 2020).

  • LC-MS Compatible Chromatographic Method : A specific method for quantification of organic impurities of Elagolix sodium in tablet dosage forms (Desai, Prajapati, & Chokshi, 2023).

  • Degradation Behaviors : Elagolix sodium's degradation behaviors are related to specific chemical groups in its structure (Zhong et al., 2022).

  • Effect of Demographics on Dose Selection : Elagolix dose selection is not determined by patient demographics, baseline, or disease severity in endometriosis (Winzenborg et al., 2020).

Safety And Hazards

Elagolix sodium should be handled with care to avoid dust formation and contact with skin and eyes . It is not classified as a dangerous substance according to GHS .

Future Directions

Elagolix sodium is currently being evaluated in additional phase III trials for the management of moderate to severe pain associated with endometriosis . It is also undergoing phase III clinical development for heavy menstrual bleeding associated with uterine fibroids .

properties

IUPAC Name

sodium;4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxopyrimidin-1-yl]-1-phenylethyl]amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F5N3O5.Na/c1-19-28(21-11-6-14-26(45-2)29(21)34)30(43)40(18-25(20-9-4-3-5-10-20)38-16-8-15-27(41)42)31(44)39(19)17-22-23(32(35,36)37)12-7-13-24(22)33;/h3-7,9-14,25,38H,8,15-18H2,1-2H3,(H,41,42);/q;+1/p-1/t25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYGXRQUFSRDCH-UQIIZPHYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C[C@@H](C3=CC=CC=C3)NCCCC(=O)[O-])C4=C(C(=CC=C4)OC)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29F5N3NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601003247
Record name Elagolix sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elagolix sodium

CAS RN

832720-36-2
Record name Elagolix sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0832720362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elagolix sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601003247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((2-(5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-(trifluoromethyl) benzyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)-1-phenylethyl)amino) butanoic acid sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELAGOLIX SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5948VUI423
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elagolix sodium
Reactant of Route 2
Reactant of Route 2
Elagolix sodium
Reactant of Route 3
Elagolix sodium
Reactant of Route 4
Reactant of Route 4
Elagolix sodium
Reactant of Route 5
Reactant of Route 5
Elagolix sodium
Reactant of Route 6
Reactant of Route 6
Elagolix sodium

Citations

For This Compound
155
Citations
J Paul, R Bhatia - J Clin Anesthes Res, 2021 - respubjournals.com
… In this review, various aspects related to Elagolix sodium have been summarised, which include pathophysiology, Mode of Action, Structure-activity relationship, Pharmacokinetics, …
Number of citations: 3 respubjournals.com
S Ciceri, D Colombo, EMA Fassi, P Ferraboschi… - Molecules, 2023 - mdpi.com
… In this paper we described an efficient synthesis of elagolix sodium salt (1), bearing axial … The optimized synthetic pathway developed for the obtainment of elagolix sodium salt could be …
Number of citations: 9 www.mdpi.com
F Barra, C Scala, S Ferrero - Drugs of Today (Barcelona, Spain …, 2019 - europepmc.org
… In July 2018, the US Food and Drug Administration (FDA) approved elagolix sodium for the management of moderate to severe pain associated with endometriosis, after the drug …
Number of citations: 22 europepmc.org
GS Mahalpure, RD Wagh, BJ Mali - 2022 - wjpr.s3.ap-south-1.amazonaws.com
… Elagolix sodium is a drug used for the treatment of moderate … demonstrated the safety of Elagolix sodium and its efficacy in … , and clinical trials of Elagolix sodium as an oral gonadotropin-…
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
XV Peng - Drugs of the Future, 2013 - access.portico.org
… Elagolix sodium is an oral non-peptide gonadotropin-releasing hormone (GnRH) antagonist … Publicly accessible preclinical and clinical data indicate that elagolix sodium may be a drug …
Number of citations: 2 access.portico.org
S Bommi, S Jayanty, SR Tirumalaraju, S Kola… - Chromatographia, 2023 - Springer
… However, regarding Elagolix sodium (ELX), analytical methods to quantify all its potential-related impurities along with its precursor intermediates used for the synthesis of ELX are yet …
Number of citations: 1 link.springer.com
HN Hussein, C Pashavan, A Patel, V Ram… - World Scientific …, 2022 - psjd.icm.edu.pl
… to estimate elagolix sodium content in bulk … elagolix sodium in Tablet dosage form. The maximum wavelength λmax was found to be 274.5 nm. A recovery percentage of elagolix sodium …
Number of citations: 1 psjd.icm.edu.pl
P Desai, R Prajapati, A Chokshi - Journal of AOAC International, 2023 - academic.oup.com
… of the organic impurities of elagolix sodium was achieved on an … photolytic stress conditions on elagolix sodium drug substance and … Results: Elagolix sodium and its prominent organic …
Number of citations: 4 academic.oup.com
Y Hao, Z Feng, X Zhuang, H Teng… - Journal of …, 2023 - academic.oup.com
… roles in the synthesis process of elagolix sodium (10), which … ’ exposure could be used for Elagolix sodium as a default to … based on the maximum elagolix sodium daily dose (414 mg …
Number of citations: 3 academic.oup.com
X Zhong, Q Lv, Q Yong, W Hu, D Li, S Ji, L Zhan… - … of Pharmaceutical and …, 2023 - Elsevier
… The possible degradation mechanisms of elagolix sodium are proposed for the first time and this study will help to guide the follow-up quality control of elagolix sodium (ELS) drug …
Number of citations: 1 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.